![molecular formula C11H10O4 B14350204 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol CAS No. 96333-36-7](/img/structure/B14350204.png)
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is an organic compound that features a benzene ring substituted with three hydroxyl groups and a furan-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of a furan derivative with a benzene triol under specific conditions. For instance, furan-2-carbaldehyde can be reacted with benzene-1,3,5-triol in the presence of a catalyst to form the desired compound . The reaction typically requires heating under reflux and the use of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the furan ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phloroglucinol: Another trihydroxybenzene with hydroxyl groups at positions 1, 3, and 5.
Pyrogallol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 3.
Hydroxyquinol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other trihydroxybenzenes. This structural feature allows for additional interactions and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
96333-36-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C11H10O4/c12-7-4-10(13)9(11(14)5-7)6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
Clave InChI |
XHGQHCRQDHYTLR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CC2=C(C=C(C=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


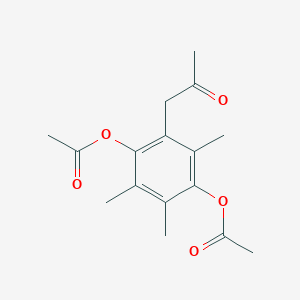

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
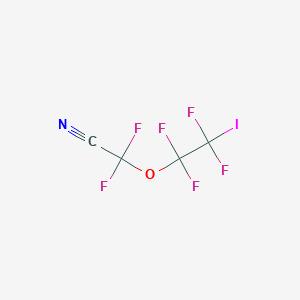
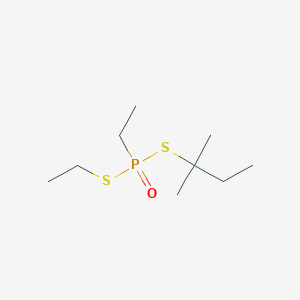
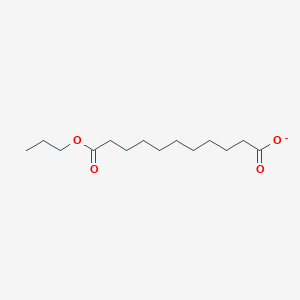
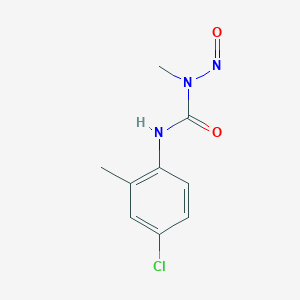

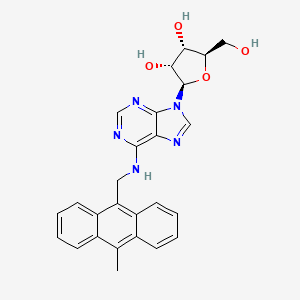
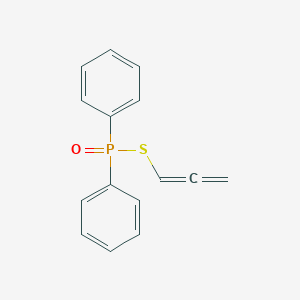
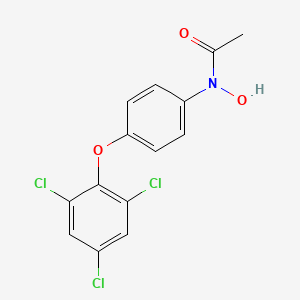
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

